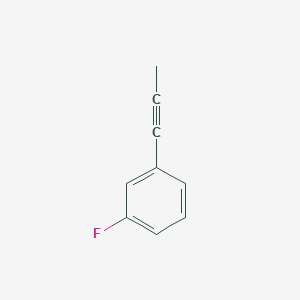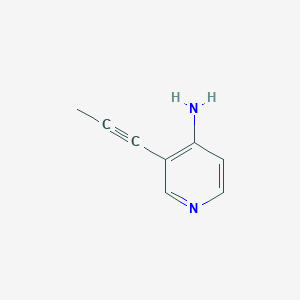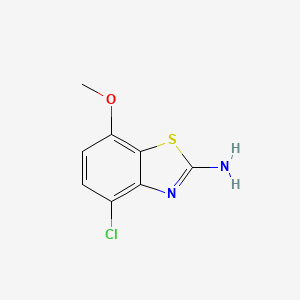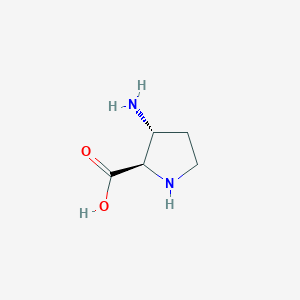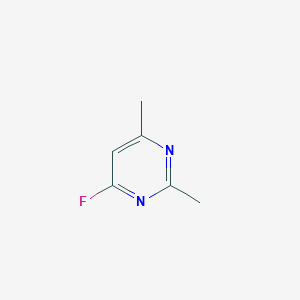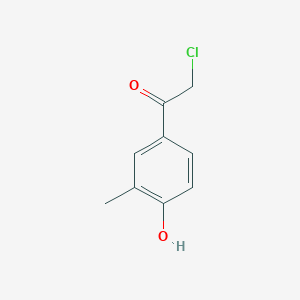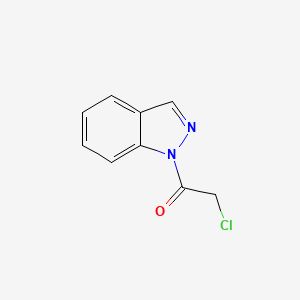
2-Chloro-1-(1H-indazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The chloroacetyl group attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-1-(1H-indazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Applications De Recherche Scientifique
2-Chloro-1-(1H-indazol-1-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
1-(Acetyl)-1H-indazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(Bromoacetyl)-1H-indazole: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-Chloro-1-(1H-indazol-1-yl)ethanone is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activities that are distinct from its analogs .
Propriétés
Numéro CAS |
244017-81-0 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
2-chloro-1-indazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11-12/h1-4,6H,5H2 |
Clé InChI |
VRGWPFNPVNVQCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B1500360.png)
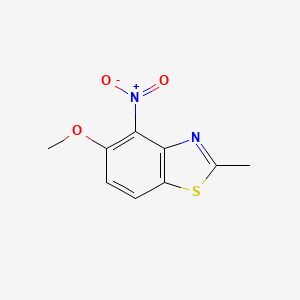
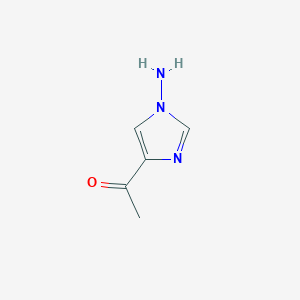
![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)
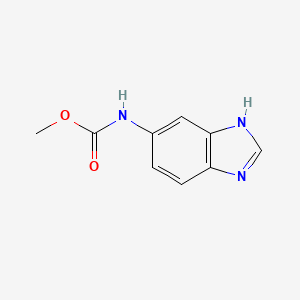
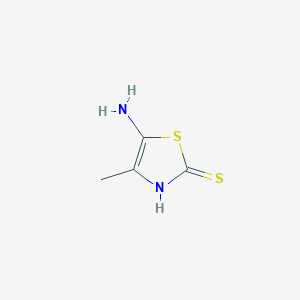
![N,1-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1500377.png)
